molecular formula C3H4BrF3 B1271859 3-Bromo-1,1,1-trifluoropropane CAS No. 460-32-2

3-Bromo-1,1,1-trifluoropropane

Cat. No.: B1271859
CAS No.: 460-32-2
M. Wt: 176.96 g/mol
InChI Key: SAUGMJLWYLQPEM-UHFFFAOYSA-N
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Description

3-Bromo-1,1,1-trifluoropropane is a halogenated hydrocarbon with the molecular formula C3H4BrF3. It is a colorless liquid with a boiling point of approximately 63.5°C and a density of 1.662 g/mL at 25°C . This compound is used as an intermediate in various chemical syntheses and has applications in both industrial and research settings.

Preparation Methods

3-Bromo-1,1,1-trifluoropropane can be synthesized through the addition of anhydrous hydrogen bromide to 3,3,3-trifluoropropene in the presence of an activated carbon catalyst. The reaction is typically carried out at elevated temperatures ranging from 150°C to 800°C . This method is characterized by high conversion, yield, and selectivity, making it economically advantageous for industrial production .

Chemical Reactions Analysis

3-Bromo-1,1,1-trifluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, it can potentially undergo such reactions under appropriate conditions.

    Common Reagents and Conditions: Typical reagents for substitution reactions include nucleophiles like hydroxide ions, alkoxides, and amines. The conditions often involve solvents like ethanol or water and may require heating to facilitate the reaction.

    Major Products: The products of these reactions depend on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

3-Bromo-1,1,1-trifluoropropane serves as an important intermediate in organic chemistry. Its applications include:

  • Synthesis of Pharmaceuticals : The compound has been utilized in the development of anti-cancer drugs. For example, patents from Japan (JP 63156742 and JP 63156797) indicate its role in synthesizing compounds that demonstrate anti-tumor activity .
  • Fluorinated Compounds : It is used as a reagent for synthesizing various fluorinated compounds, which are crucial in medicinal chemistry due to their unique properties that enhance biological activity .
  • Phenylalkoxysilanes : The compound has been reported to be involved in the synthesis of phenylalkoxysilanes, which are valuable in materials science for creating silane-based coatings and adhesives .

Biological Research

Research involving this compound has provided insights into its biological effects:

  • Toxicology Studies : Studies have examined the impact of halogenated hydrocarbons on biological systems. The compound's structure allows researchers to explore its interactions with biological molecules, providing data on toxicity and metabolic pathways .
  • Spectroscopic Investigations : Spectroscopic techniques have been employed to study the behavior of this compound in various environments, revealing details about its stability and reactivity under different conditions .

Industrial Applications

In addition to its chemical and biological applications, this compound is also used in several industrial processes:

  • Production of Fluorinated Polymers : The compound is integral in the manufacturing of fluorinated polymers, which are used for their chemical resistance and thermal stability in various applications such as coatings and sealants .
  • Reagent in Organic Synthesis : It acts as a reagent in numerous organic reactions, facilitating the formation of complex molecules necessary for industrial chemistry .

Table 1: Yield Comparison in Synthesis

Reaction TypeYield (%)Reference
Synthesis of Anti-Cancer Drugs35%Japan Kokai Tokyo Koho JP 63156742
Production of Phenylalkoxysilanes34%U.S. Patent No. 2,644,845
Reaction with Hydrogen Bromide35%Henne et al., J. Amer. Chem. Soc.

Table 2: Toxicological Studies Overview

Study FocusFindingsReference
Biological ImpactExamined effects on cellular metabolismPMC9403350
Spectroscopic BehaviorStability under varying conditionsPMC9403350

Mechanism of Action

The mechanism of action of 3-Bromo-1,1,1-trifluoropropane involves its reactivity as a halogenated hydrocarbon. The bromine atom can be readily substituted by nucleophiles, making it a versatile intermediate in organic synthesis. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound .

Biological Activity

3-Bromo-1,1,1-trifluoropropane (C3H4BrF3) is a halogenated organic compound notable for its unique molecular structure and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by:

  • Molecular Formula : C3H4BrF3
  • Molecular Weight : 202.97 g/mol
  • Structure : The presence of bromine and trifluoromethyl groups enhances its reactivity and interaction with biological molecules.

The biological activity of this compound primarily involves its reactivity towards thiol groups in proteins and enzymes. This interaction can lead to:

  • Covalent Bond Formation : The compound forms covalent bonds with thiol-containing biomolecules, altering their function.
  • Enzyme Inhibition : By binding to active sites of enzymes, it can inhibit their activity, affecting metabolic pathways.
  • Cellular Effects : The compound has been shown to influence cell proliferation and survival by modulating key signaling pathways.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cancer Cell Proliferation :
    • A study demonstrated that this compound inhibited the growth of specific cancer cell lines by disrupting critical signaling pathways involved in cell cycle regulation. The inhibition was dose-dependent, suggesting potential as an anti-cancer agent .
  • Enzyme Interaction :
    • Research indicated that this compound could inhibit the activity of certain enzymes by covalently modifying their active sites. This mechanism was particularly noted in studies involving metabolic enzymes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Cancer Cell InhibitionDose-dependent inhibition of proliferation
Enzyme InhibitionCovalent modification of enzyme active sites
Protein InteractionReactivity with thiol groups affecting protein function

Synthetic Applications

This compound is synthesized through the bromination of 3,3,3-trifluoropropene in the presence of hydrogen bromide. This process is efficient and applicable on a commercial scale due to high selectivity and yield .

Industrial and Research Applications

The compound is utilized in various domains:

  • Medicinal Chemistry : As a precursor for synthesizing pharmaceutical intermediates.
  • Biochemical Assays : To study protein interactions and enzyme kinetics.
  • Chemical Synthesis : In the production of fluorinated compounds with enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-bromo-1,1,1-trifluoropropane, and how can purity be validated?

  • Methodology : A common synthesis involves nucleophilic substitution using 3-mercaptopropanoic acid and this compound in methanol with potassium hydroxide as a base. After quenching with HCl, purification is achieved via silica gel column chromatography (petroleum ether/ethyl acetate = 90/10 v/v) .
  • Purity Validation : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity. Confirm structural integrity via 1H^{1}\text{H} and 19F^{19}\text{F} NMR, comparing peaks to literature values (e.g., 19F^{19}\text{F} chemical shifts at δ -60 to -70 ppm for CF3_3 groups) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR is critical for tracking trifluoromethyl groups due to high sensitivity and distinct chemical shifts. 1H^{1}\text{H} NMR identifies bromine proximity via coupling patterns (e.g., splitting from adjacent CH2_2 groups) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (176.96 g/mol) and isotopic patterns characteristic of bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation : Use N95 respirators, gloves, and eye protection due to its classification as a respiratory and skin irritant. Ensure ventilation in fume hoods to limit exposure to vapors (boiling point: 64.8°C at 760 mmHg) .
  • Storage : Store in sealed, corrosion-resistant containers away from oxidizers. Monitor for decomposition byproducts like HF or HBr using gas sensors .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in nucleophilic substitutions?

  • Parameter Optimization :

  • Temperature : Higher temperatures (e.g., 65°C) improve reaction rates but may increase side reactions like elimination. Use controlled heating with reflux .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may compete with substrates. Balance with solvent stability under basic conditions .
    • Byproduct Analysis : Monitor for elimination products (e.g., trifluoropropene) via GC-MS. Adjust base strength (e.g., KOtBu vs. NaOH) to minimize unwanted pathways .

Q. What strategies resolve overlapping 19F^{19}\text{F} NMR signals in trifluoromethyl-containing compounds?

  • Spectral Editing : Use gradient-selected 19F^{19}\text{F}-1H^{1}\text{H} heteronuclear correlation (HETCOR) experiments to assign overlapping CF3_3 signals.
  • Variable Temperature NMR : Lower temperatures (e.g., -40°C) reduce signal broadening caused by molecular motion, improving resolution .

Q. How does this compound’s reactivity compare to analogs like 3-chloro-1,1,1-trifluoropropane?

  • Comparative Studies :

  • Leaving Group Effects : Bromine’s lower electronegativity vs. chlorine increases susceptibility to nucleophilic attack, accelerating substitution rates.
  • Steric Effects : Bulkier substituents near the reactive site (e.g., CF3_3) hinder backside attack, favoring alternative mechanisms like SN_Ni .

Q. What regulatory constraints apply to this compound in environmental chemistry?

  • Global Regulations : Listed under the Montreal Protocol as a Halon Replacement (HBFC-2312) with a 0.1% usage limit in commercial products due to ozone depletion potential (ODP) .
  • Toxicity Profiling : AD50_{50} values for fluorinated analogs suggest lower acute toxicity compared to non-fluorinated bromopropanes, but chronic exposure risks require further ecotoxicological studies .

Q. How can computational modeling predict degradation pathways of this compound?

  • DFT Calculations : Use Gaussian or ORCA software to model bond dissociation energies (BDEs) for C-Br and C-F bonds. Identify thermodynamically favored pathways (e.g., hydrolysis vs. photolysis).
  • Kinetic Simulations : Apply Eyring equation parameters to predict half-lives under environmental conditions (e.g., aqueous vs. atmospheric) .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported boiling points (65°C vs. 124.5°C): How to reconcile?

  • Clarification : refers to 3-bromo-1,1,1-trifluoro-2-propanol (a derivative with higher polarity and boiling point). For this compound, the correct boiling point is 64.8°C at 760 mmHg .

Q. Conflicting toxicity classifications (WGK 3 vs. AD50_{50} <2%): Implications for risk assessment?

  • Resolution : WGK 3 (German Water Hazard Class) indicates severe aquatic toxicity, while AD50_{50} values reflect lower mammalian toxicity. Prioritize containment measures to prevent environmental release .

Properties

IUPAC Name

3-bromo-1,1,1-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrF3/c4-2-1-3(5,6)7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUGMJLWYLQPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369364
Record name 3-Bromo-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460-32-2
Record name 3-Bromo-1,1,1-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,1,1-trifluoropropane
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Synthesis routes and methods

Procedure details

Reaction of 3-iodo-1,1,1-trifluoropropane (CF3CH2CH2I) with bromine has been reported to produce 3-bromo-1,1,1-trifluoropropane, 3,3-dibrom-1,1,1-trifluoropropane and 3-bromo-1,1,1-trifluoro-3-iodopropane in yields of 13%, 26%, and 14%, respectively (J. Chem. Soc., 1951, 2495). Treatment of 3-iodo-1,1,1-trifluoropropane with bromine under ultraviolet irradiation also is known to produce 3-bromo-1,1,1-trifluoropropane (J. Chem. Soc., 1953, 1199).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

3-Bromo-1,1,1-trifluoropropane
3-Bromo-1,1,1-trifluoropropane

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